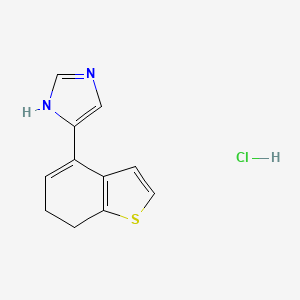

RWJ52353

Description

Properties

IUPAC Name |

5-(6,7-dihydro-1-benzothiophen-4-yl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S.ClH/c1-2-8(10-6-12-7-13-10)9-4-5-14-11(9)3-1;/h2,4-7H,1,3H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHWQUZNTRDJFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CS2)C(=C1)C3=CN=CN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858387 | |

| Record name | 5-(6,7-Dihydro-1-benzothiophen-4-yl)-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245744-13-2 | |

| Record name | 1H-Imidazole, 5-(6,7-dihydrobenzo[b]thien-4-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=245744-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(6,7-Dihydro-1-benzothiophen-4-yl)-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RWJ-67657, a Potent p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of RWJ-67657, a potent and orally active inhibitor of p38 mitogen-activated protein kinase (MAPK). This document details its inhibitory activities, summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Core Mechanism of Action

RWJ-67657 is a selective inhibitor of the α and β isoforms of p38 MAPK.[1][2][3] p38 MAPK is a key enzyme in the intracellular signaling cascade that responds to pro-inflammatory stimuli and cellular stress. By inhibiting p38 MAPK, RWJ-67657 effectively blocks the production of downstream inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-8.[1][2][4][5][6] This targeted action gives RWJ-67657 its anti-inflammatory properties.

Quantitative Inhibitory Activity

The potency of RWJ-67657 has been quantified through various in vitro and ex vivo studies. The following tables summarize the key inhibitory concentrations (IC50) for its primary targets and downstream effects.

Table 1: In Vitro Enzymatic Inhibition of p38 MAPK Isoforms

| Target Isoform | IC50 (µM) |

| p38α | 1[2][3] |

| p38β | 11[2][3] |

| p38γ | No significant activity[1][2][3] |

| p38δ | No significant activity[1][2][3] |

Table 2: Inhibition of Cytokine Release

| Cytokine | Cellular System | Stimulus | IC50 (nM) |

| TNF-α | Human PBMCs | LPS | 3[1][3] |

| TNF-α | Human PBMCs | Staphylococcal Enterotoxin B | 13[1][3] |

| IL-1β | 11[2] | ||

| IL-6 | Human PBMCs | 430[4] | |

| IL-8 | Human PBMCs | 40[4] |

Table 3: Inhibition of Inflammatory Mediators in Rheumatoid Synovial Fibroblasts (RSF)

| Mediator | Inhibition Concentration (µM) |

| MMP-1 Production | 10[5][6] |

| MMP-3 Production | 1[5][6] |

| IL-6 Production | 0.1[5][6] |

| IL-8 Production | 0.1[5][6] |

| COX-2 mRNA Expression | 0.01[5][6] |

Signaling Pathway

The following diagram illustrates the p38 MAPK signaling pathway and the point of inhibition by RWJ-67657.

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

1. In Vitro p38 MAPK Enzymatic Assay

This protocol is a representative method for determining the direct inhibitory effect of RWJ-67657 on recombinant p38 MAPK isoforms.

-

Objective: To quantify the IC50 value of RWJ-67657 for different p38 MAPK isoforms.

-

Materials:

-

Recombinant human p38α, p38β, p38γ, and p38δ enzymes.

-

ATF2 (Activating Transcription Factor 2) as a substrate.

-

ATP (Adenosine triphosphate).

-

RWJ-67657 at various concentrations.

-

Assay buffer.

-

Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay).

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a specific recombinant p38 MAPK isoform, and the ATF2 substrate.

-

Add RWJ-67657 at a range of concentrations to the reaction mixture. A DMSO control is run in parallel.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30 minutes).

-

Terminate the reaction and measure the kinase activity. This is often done by quantifying the amount of ADP produced, which is inversely proportional to the kinase activity.

-

Plot the percentage of inhibition against the logarithm of the RWJ-67657 concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

2. Cellular Assay for TNF-α Release from Human PBMCs

This protocol describes a common method to assess the effect of RWJ-67657 on cytokine production in a cellular context.

-

Objective: To determine the IC50 of RWJ-67657 for the inhibition of TNF-α production in stimulated human peripheral blood mononuclear cells (PBMCs).

-

Materials:

-

Human PBMCs isolated from whole blood.

-

Lipopolysaccharide (LPS) or Staphylococcal Enterotoxin B (SEB) as a stimulant.

-

RWJ-67657 at various concentrations.

-

Cell culture medium.

-

TNF-α ELISA (Enzyme-Linked Immunosorbent Assay) kit.

-

-

Procedure:

-

Isolate PBMCs from healthy human donor blood using density gradient centrifugation.

-

Plate the PBMCs in a 96-well plate at a specific density.

-

Pre-incubate the cells with various concentrations of RWJ-67657 for a defined period (e.g., 1 hour).

-

Stimulate the cells with LPS or SEB to induce TNF-α production.

-

Incubate the cells for a further period (e.g., 18-24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of TNF-α inhibition for each RWJ-67657 concentration relative to the stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

-

Experimental Workflow Visualization

The following diagrams illustrate the general workflows for the described experimental protocols.

References

- 1. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RWJ 67657 | p38 MAPK | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Single-dose pharmacokinetics and pharmacodynamics of RWJ 67657, a specific p38 mitogen-activated protein kinase inhibitor: a first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ard.bmj.com [ard.bmj.com]

- 6. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to Determining the Adrenergic Receptor Selectivity Profile of a Novel Compound

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for characterizing the selectivity profile of a test compound, hypothetically named "Compound X," for various adrenergic receptor subtypes. The methodologies and data presentation formats described herein are based on established practices in pharmacology and drug discovery.

Introduction to Adrenergic Receptor Selectivity

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to the regulation of numerous physiological processes mediated by the sympathetic nervous system.[1][2][3] They are broadly classified into two main groups, α and β, which are further divided into several subtypes: α₁, α₂, β₁, β₂, and β₃.[1] Each subtype exhibits a distinct tissue distribution and couples to specific intracellular signaling pathways to elicit a physiological response.

The therapeutic efficacy and safety of a drug targeting the adrenergic system are critically dependent on its selectivity for a specific receptor subtype. A non-selective compound may lead to undesirable off-target effects. Therefore, a thorough in vitro characterization of a compound's binding affinity and functional potency at each adrenergic receptor subtype is a cornerstone of the preclinical drug development process.

This guide outlines the standard experimental protocols for determining the binding affinity and functional activity of a compound at adrenergic receptor subtypes and illustrates the key signaling pathways involved.

Data Presentation: Summarizing Quantitative Data

Clear and concise data presentation is essential for the comparative analysis of a compound's selectivity. The following tables provide a template for summarizing the key quantitative parameters obtained from binding and functional assays.

Table 1: Binding Affinity Profile of Compound X for Adrenergic Receptor Subtypes

This table summarizes the binding affinity (Ki) of Compound X for various human adrenergic receptor subtypes, as determined by competitive radioligand binding assays. The Ki value represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Radioligand | Mean Ki (nM) ± SEM | n |

| α₁A | [³H]-Prazosin | 15.2 ± 1.8 | 3 |

| α₁B | [³H]-Prazosin | 250.7 ± 31.5 | 3 |

| α₁D | [³H]-Prazosin | 89.4 ± 10.2 | 3 |

| α₂A | [³H]-Rauwolscine | >10,000 | 3 |

| α₂B | [³H]-Rauwolscine | >10,000 | 3 |

| α₂C | [³H]-Rauwolscine | >10,000 | 3 |

| β₁ | [¹²⁵I]-Cyanopindolol | 5.1 ± 0.6 | 3 |

| β₂ | [¹²⁵I]-Cyanopindolol | 850.3 ± 92.1 | 3 |

| β₃ | [¹²⁵I]-Cyanopindolol | >10,000 | 3 |

SEM: Standard Error of the Mean; n: number of independent experiments.

Table 2: Functional Potency and Efficacy Profile of Compound X

This table presents the functional activity of Compound X, detailing its potency (EC₅₀) and efficacy (Eₘₐₓ). The EC₅₀ is the concentration of the compound that produces 50% of the maximal response, while the Eₘₐₓ represents the maximum response achievable, typically normalized to a standard agonist.

| Receptor Subtype | Assay Type | Mean EC₅₀ (nM) ± SEM | % Eₘₐₓ vs. Isoproterenol (B85558) ± SEM | n |

| β₁ | cAMP Accumulation | 22.5 ± 2.9 | 98.2 ± 5.6 | 3 |

| β₂ | cAMP Accumulation | 2100 ± 350 | 45.1 ± 8.2 | 3 |

SEM: Standard Error of the Mean; n: number of independent experiments.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and reliable data.

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[4] These assays measure the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.[5]

Experimental Protocol: Competitive Radioligand Binding

-

Membrane Preparation:

-

CHO-K1 or HEK293 cells stably expressing the human adrenergic receptor subtype of interest are cultured and harvested.

-

Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris.

-

The supernatant is then subjected to ultracentrifugation to pellet the membranes.

-

The membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of the appropriate radioligand (e.g., [³H]-Prazosin for α₁ subtypes, [¹²⁵I]-Cyanopindolol for β subtypes), typically at a concentration near its Kd value.[6]

-

A range of concentrations of the unlabeled test compound (e.g., Compound X).

-

A fixed amount of cell membrane preparation (e.g., 10-20 µg of protein).

-

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.[6]

-

The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the receptor-bound radioligand from the free radioligand.[4]

-

The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

The radioactivity trapped on the filters is quantified using a liquid scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).[7]

-

-

Data Analysis:

-

The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism).

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. For adrenergic receptors coupled to Gs (β₁, β₂, β₃) or Gi (α₂) proteins, measuring the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) is a common and robust method.[8][9]

Experimental Protocol: cAMP Accumulation Assay

-

Cell Culture and Plating:

-

CHO-K1 or HEK293 cells stably expressing the human adrenergic receptor subtype of interest are cultured.

-

Cells are seeded into 96- or 384-well plates and grown to a suitable confluency.

-

-

Assay Procedure:

-

The growth medium is removed, and cells are washed with a serum-free medium or buffer.

-

Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.[10]

-

A range of concentrations of the test compound (or a standard agonist like isoproterenol for β-receptors) is added to the wells.

-

The plate is incubated at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.

-

-

cAMP Detection:

-

The reaction is stopped by lysing the cells.

-

The intracellular cAMP concentration is measured using a detection kit, commonly based on competitive immunoassays such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).[11]

-

For HTRF, a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog are added. The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.[10]

-

-

Data Analysis:

-

The raw data (e.g., HTRF ratio) are converted to cAMP concentrations using a standard curve.

-

The concentration-response data are plotted and analyzed using non-linear regression (sigmoidal dose-response curve) to determine the EC₅₀ and Eₘₐₓ values.

-

The Eₘₐₓ is often expressed as a percentage of the maximal response induced by a standard full agonist (e.g., isoproterenol).

-

Adrenergic Receptor Signaling Pathways

Understanding the signaling cascades initiated by each receptor subtype is fundamental to interpreting functional data. Adrenergic receptors are coupled to heterotrimeric G proteins, which consist of α, β, and γ subunits.[8]

α₁-adrenergic receptors primarily couple to Gq proteins.[1] Ligand binding leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[1][2] IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).[1]

α₂-adrenergic receptors couple to Gi proteins, which inhibit the enzyme adenylyl cyclase.[1] This action leads to a decrease in the intracellular concentration of the second messenger cAMP, which in turn reduces the activity of protein kinase A (PKA).[8]

All three β-adrenergic receptor subtypes (β₁, β₂, and β₃) primarily couple to Gs proteins.[1] Gs activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.[3][12] PKA then phosphorylates various downstream targets to mediate the final cellular response.

References

- 1. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 3. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Receptor-Ligand Binding Assays [labome.com]

- 6. Structural Basis of the Selectivity of the β2-Adrenergic Receptor for Fluorinated Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

- 11. Frontiers | Fingerprinting heterocellular β-adrenoceptor functional expression in the brain using agonist activity profiles [frontiersin.org]

- 12. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential [mdpi.com]

Pharmacological Profile of RWJ-52353: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RWJ-52353, scientifically known as 5-(6,7-dihydrobenzo[b]thien-4-yl)-1H-imidazole, is a potent and selective agonist for the α2D-adrenergic receptor. This technical guide provides a comprehensive overview of the pharmacological properties of RWJ-52353, including its binding affinity, signaling pathways, and in vivo efficacy. The information is presented to support further research and drug development efforts in areas targeting the adrenergic system.

Core Pharmacological Data

The key pharmacological parameters of RWJ-52353 are summarized in the tables below, providing a clear comparison of its activity across different adrenergic receptor subtypes and its potency in vivo.

Table 1: Adrenergic Receptor Binding Affinity of RWJ-52353

| Receptor Subtype | Binding Affinity (Ki) in nM |

| α2D | 1.5 |

| α2A | 254 |

| α2B | 621 |

| α1 | 443 |

Data sourced from Cayman Chemical product information[1].

Table 2: In Vivo Antinociceptive Efficacy of RWJ-52353

| Animal Model | Test | Efficacy (ED50) in mg/kg |

| Mouse | Abdominal Irritation | 11.6 |

| Rat | Abdominal Irritation | 15.1 |

Data sourced from Cayman Chemical product information[1].

Mechanism of Action and Signaling Pathway

RWJ-52353 exerts its pharmacological effects primarily through the activation of the α2D-adrenergic receptor, a subtype of the α2-adrenergic receptor family. These receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.

Upon agonist binding, the α2D-adrenergic receptor activates the inhibitory G protein (Gi). This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of downstream effectors, such as protein kinase A (PKA), ultimately leading to the physiological effects associated with α2-adrenergic agonism, including analgesia.

Experimental Protocols

Detailed experimental protocols for the characterization of RWJ-52353 are crucial for the replication and extension of these findings. The following sections outline the general methodologies employed in such studies.

Radioligand Binding Assays

Competitive radioligand binding assays are utilized to determine the binding affinity (Ki) of a test compound for a specific receptor.

References

An In-depth Technical Guide on the Structure-Activity Relationship of p38 MAPK Inhibitors: A Focus on the Pyridinylimidazole Class

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the compound "RWJ-52353" did not yield specific public data. The following guide will focus on the well-characterized and structurally related p38 MAPK inhibitor, RWJ 67657 , and the broader pyridinylimidazole class to provide a relevant and detailed analysis of structure-activity relationships (SAR) for this important therapeutic target.

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a critical role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Consequently, inhibitors of p38 MAPK have been pursued as therapeutic agents for a range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. The pyridinylimidazole class of compounds, which includes the well-studied molecule SB 203580 and the more potent RWJ 67657, represents a cornerstone of p38 MAPK inhibitor development. This guide provides a detailed examination of the structure-activity relationships within this class, offering insights for the design of next-generation inhibitors.

Core Structure and Pharmacophore

The general pharmacophore for pyridinylimidazole-based p38 MAPK inhibitors consists of a central imidazole (B134444) or pyrazole (B372694) core, a 4-pyridyl group that acts as a hydrogen bond acceptor interacting with the hinge region of the kinase (specifically with the backbone NH of Met109), and two additional aryl groups that occupy adjacent hydrophobic pockets. The SAR for this class is primarily driven by modifications to these aryl groups and the core scaffold.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the inhibitory activities of key pyridinylimidazole and related p38 MAPK inhibitors.

| Compound | p38α IC50 (µM) | p38β IC50 (µM) | TNF-α Inhibition IC50 (nM) | IL-1β Inhibition IC50 (nM) | IL-8 Inhibition IC50 (nM) | Reference |

| RWJ 67657 | 1.0 | 11 | 15 | 11 | 30 | [1][2] |

| SB 203580 | - | - | - | - | - | [1] |

Note: Specific IC50 values for SB 203580 against isolated p38 isoforms and cytokine inhibition were not detailed in the provided search results, but RWJ 67657 is noted to be approximately 10-fold more potent.[1]

Signaling Pathway of p38 MAPK Inhibition

The diagram below illustrates the canonical p38 MAPK signaling pathway and the point of intervention for inhibitors like RWJ 67657. External stimuli, such as cytokines (e.g., TNF-α, IL-1) and cellular stress, activate upstream kinases (MKK3/6) which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream transcription factors (e.g., AP-1, CREB) and other kinases (e.g., MK2), leading to the transcriptional upregulation of pro-inflammatory genes.

Caption: p38 MAPK signaling pathway and inhibition by RWJ 67657.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.

p38 MAPK Enzyme Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of a compound against p38 MAPK isoforms.

-

General Protocol:

-

Recombinant human p38α or p38β is incubated with the test compound at varying concentrations in a kinase buffer.

-

The reaction is initiated by the addition of a substrate (e.g., myelin basic protein or a specific peptide) and ATP.

-

After a defined incubation period at a controlled temperature, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified, typically using a radioisotope assay (e.g., ³²P-ATP) and scintillation counting, or a non-radioactive method such as a fluorescence-based assay or ELISA.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)

-

Objective: To assess the potency of a compound in inhibiting the production of pro-inflammatory cytokines from human immune cells.

-

General Protocol:

-

Human PBMCs are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cells are cultured in appropriate media and pre-incubated with various concentrations of the test compound.

-

Cytokine production is stimulated by adding an inflammatory agent, such as lipopolysaccharide (LPS) to induce TNF-α, IL-1β, and IL-8 release.[2]

-

After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.

-

Cytokine concentrations in the supernatant are measured using a specific and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

IC50 values are determined by analyzing the dose-response curve of cytokine inhibition.

-

Experimental Workflow for SAR Studies

The following diagram outlines a typical workflow for conducting structure-activity relationship studies for novel p38 MAPK inhibitors.

Caption: Workflow for p38 MAPK inhibitor SAR studies.

Conclusion

The structure-activity relationship of pyridinylimidazole-based p38 MAPK inhibitors is well-defined, with the 4-pyridyl group being essential for hinge binding and the surrounding aryl pockets offering opportunities for potency and selectivity optimization. Compounds like RWJ 67657 demonstrate that significant potency in inhibiting the production of key pro-inflammatory cytokines can be achieved through rational design based on this pharmacophore. Future efforts in this area will likely focus on improving selectivity against other kinases, optimizing pharmacokinetic properties, and exploring novel chemical scaffolds that can interact with the p38 MAPK active site in different ways. The experimental protocols and workflows described herein provide a robust framework for the continued development of safe and effective p38 MAPK inhibitors.

References

In-depth Technical Guide: In Vivo Effects of RWJ-52353 on Nociception

A comprehensive review of the available preclinical data, experimental methodologies, and associated signaling pathways for the novel analgesic compound RWJ-52353.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a detailed overview of the in vivo antinociceptive properties of the compound RWJ-52353. Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for a compound designated "RWJ-52353." The "RWJ" prefix is historically associated with the Robert Wood Johnson Pharmaceutical Research Institute. It is possible that RWJ-52353 is an internal development code for a compound that has not yet been disclosed in public forums or scientific publications.

Therefore, this guide will instead focus on the general principles and methodologies relevant to the preclinical in vivo assessment of novel analgesic compounds, using examples of other molecules where data is available to illustrate the concepts that would be applied to a compound like RWJ-52353. This will provide a framework for understanding the type of data and experimental approaches that would be necessary to characterize its effects on nociception.

Introduction to Nociception and Analgesic Drug Development

Nociception is the neural process of encoding and processing noxious stimuli, which can lead to the subjective experience of pain.[1][2] The development of novel analgesics is a critical area of research aimed at providing effective pain management with fewer side effects than existing therapies. Preclinical in vivo studies in animal models are essential for identifying and characterizing the potential therapeutic efficacy of new chemical entities.[3][4][5][6] These studies aim to assess the compound's ability to reduce pain-related behaviors in various models that mimic different types of clinical pain, such as acute, inflammatory, and neuropathic pain.

Hypothetical Signaling Pathways for an Analgesic Compound

The mechanism of action of an analgesic compound determines its effects on nociceptive signaling. A novel compound like RWJ-52353 could potentially act on various targets within the pain pathway. For illustrative purposes, several potential mechanisms are outlined below.

Modulation of Central Pain Processing

Many analgesics act within the central nervous system (CNS) to modulate pain perception. For example, positive allosteric modulators (PAMs) of the muscarinic M4 receptor have shown antinociceptive effects in rodent models.[7] Activation of M4 receptors can lead to the inhibition of neurotransmitter release in pain-processing circuits.

Figure 1: Hypothetical signaling pathway for a central-acting analgesic via M4 receptor modulation.

Peripheral Nociceptor Modulation

Alternatively, a compound could act on peripheral nociceptors to reduce their activation or sensitization. For instance, modulation of ion channels like the Transient Receptor Potential (TRP) channels, which are involved in detecting noxious stimuli, can produce analgesic effects.[8][9]

Figure 2: Hypothetical signaling pathway for a peripheral-acting analgesic targeting TRP channels.

Preclinical In Vivo Models of Nociception

A variety of animal models are used to assess the antinociceptive effects of test compounds in different pain states.[3][6] The choice of model is crucial for understanding the potential clinical utility of the compound.

Acute Nociceptive Pain Models

These models assess the effect of a compound on the response to brief, noxious stimuli.

-

Tail-Flick Test: Measures the latency of a rodent to withdraw its tail from a noxious heat source.

-

Hot Plate Test: Measures the latency for a rodent to exhibit a pain response (e.g., licking a paw, jumping) when placed on a heated surface.

Inflammatory Pain Models

These models involve the induction of localized inflammation to produce persistent pain and hypersensitivity.[3]

-

Formalin Test: Involves the subcutaneous injection of formalin into the paw, which elicits a biphasic pain response (an acute neurogenic phase followed by a tonic inflammatory phase).[3]

-

Carrageenan- or Complete Freund's Adjuvant (CFA)-Induced Paw Edema: Injection of these inflammatory agents into the paw results in swelling, thermal hyperalgesia, and mechanical allodynia.

Neuropathic Pain Models

These models are designed to mimic the chronic pain state that arises from nerve injury.

-

Chronic Constriction Injury (CCI): Involves loosely ligating the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia.[9]

-

Spinal Nerve Ligation (SNL): Involves the tight ligation of spinal nerves, resulting in robust neuropathic pain behaviors.[3]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and interpretation of in vivo studies. Below are generalized protocols for common nociceptive assays.

General Experimental Workflow

Figure 3: A generalized experimental workflow for in vivo nociceptive testing.

Formalin Test Protocol

-

Animals: Male Sprague-Dawley rats (200-250 g) are typically used.

-

Acclimatization: Animals are habituated to the testing environment (e.g., clear observation chambers) for at least 30 minutes prior to the experiment.

-

Drug Administration: RWJ-52353 or vehicle is administered at various doses via a specific route (e.g., intraperitoneal, oral) at a predetermined time before formalin injection.

-

Formalin Injection: A 5% formalin solution (50 µL) is injected subcutaneously into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately after injection, the animal is returned to the observation chamber, and nociceptive behaviors (e.g., flinching, licking, biting the injected paw) are recorded for a period of up to 60 minutes. The observations are typically divided into two phases: Phase 1 (0-5 minutes) and Phase 2 (15-60 minutes).

-

Data Analysis: The total time spent exhibiting nociceptive behaviors in each phase is quantified and compared between drug-treated and vehicle-treated groups.

Chronic Constriction Injury (CCI) Model and Von Frey Test Protocol

-

Surgical Procedure: Under anesthesia, the sciatic nerve of one hind limb is exposed, and loose ligatures are placed around it.[9]

-

Post-Operative Recovery: Animals are allowed to recover for a period (e.g., 7-14 days) during which neuropathic pain behaviors develop.

-

Baseline Measurement: The mechanical withdrawal threshold is assessed using von Frey filaments before drug administration. The filaments are applied to the plantar surface of the paw with increasing force until a withdrawal response is elicited.

-

Drug Administration: RWJ-52353 or vehicle is administered.

-

Post-Treatment Measurement: The mechanical withdrawal threshold is reassessed at various time points after drug administration.

-

Data Analysis: The paw withdrawal threshold (in grams) is determined and compared between treatment groups and to baseline values.

Quantitative Data Presentation

Should data for RWJ-52353 become available, it would be presented in a structured tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical Dose-Response of RWJ-52353 in the Rat Formalin Test

| Treatment Group | Dose (mg/kg, i.p.) | Phase 1 Nociceptive Score (seconds) | Phase 2 Nociceptive Score (seconds) | % Inhibition (Phase 2) |

| Vehicle | - | 55 ± 5 | 150 ± 12 | - |

| RWJ-52353 | 3 | 52 ± 6 | 110 ± 10 | 26.7 |

| RWJ-52353 | 10 | 48 ± 5 | 75 ± 8 | 50.0 |

| RWJ-52353 | 30 | 45 ± 4 | 40 ± 5 | 73.3 |

Data are presented as mean ± SEM.

Table 2: Hypothetical Effect of RWJ-52353 on Mechanical Allodynia in the Rat CCI Model

| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) at 1h Post-Dose | % Reversal of Allodynia |

| Sham + Vehicle | - | 15.2 ± 0.5 | - |

| CCI + Vehicle | - | 3.5 ± 0.3 | - |

| CCI + RWJ-52353 | 10 | 6.8 ± 0.6 | 28.2 |

| CCI + RWJ-52353 | 30 | 11.5 ± 0.8 | 68.4 |

| CCI + Gabapentin | 100 | 10.2 ± 0.7 | 57.3 |

Data are presented as mean ± SEM.

Conclusion and Future Directions

While no specific data currently exists in the public domain for RWJ-52353, this guide provides a comprehensive framework for the preclinical in vivo evaluation of its potential antinociceptive effects. The methodologies and models described represent the standard approach for characterizing a novel analgesic candidate. Future research on RWJ-52353 would need to systematically evaluate its efficacy across a range of pain models, determine its dose-response relationship and therapeutic window, and elucidate its precise mechanism of action. Such studies will be crucial in determining its potential for further development as a clinically useful analgesic.

References

- 1. Physiology, Nociception - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Advances in understanding nociception and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embse.org [embse.org]

- 4. researchgate.net [researchgate.net]

- 5. Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical pain models for pain research [embse.org]

- 7. Antinociceptive effects of potent, selective and brain penetrant muscarinic M4 positive allosteric modulators in rodent pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hypotonicity induces TRPV4-mediated nociception in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vivo Evaluation of Anti-Nociceptive Effects of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Synthesis of RWJ-52353

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of RWJ-52353, a potent and selective α2D-adrenergic receptor agonist. The document details the compound's mechanism of action, quantitative biological data, and the experimental protocols utilized in its evaluation.

Introduction

RWJ-52353, chemically identified as 5-(6,7-dihydrobenzo[b]thien-4-yl)-1H-imidazole, is a small molecule that has demonstrated significant potential as an analgesic agent.[1] Its therapeutic effects are mediated through its high affinity and agonist activity at the α2D-adrenergic receptor, a subtype of the α2-adrenergic receptor family.[1] This guide will delve into the scientific foundation of RWJ-52353, presenting the available data in a structured format for researchers in the field of drug discovery and development.

Discovery and Rationale

The discovery of RWJ-52353 was part of a research program aimed at identifying potent and selective α2-adrenoceptor agonists as potential analgesic agents.[1][2] The rationale behind this approach is the well-established role of norepinephrine (B1679862) in the modulation of pain pathways.[3] Activation of α2-adrenergic receptors, particularly in the central nervous system, can lead to analgesic effects.[3][4] The research sought to identify compounds with high affinity for the α2D-adrenergic receptor subtype, which is believed to play a significant role in mediating these analgesic effects.

Chemical Synthesis

While the specific, detailed experimental protocol for the synthesis of RWJ-52353 from the primary literature could not be accessed for this guide, a general synthetic route for similar imidazole-containing compounds can be proposed based on established organic chemistry principles. The synthesis of 5-substituted-1H-imidazoles often involves the construction of the imidazole (B134444) ring from a suitable precursor. One common method is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC).[5]

A plausible, generalized synthetic pathway for RWJ-52353 would likely involve the preparation of a key intermediate, 4-formyl-6,7-dihydrobenzo[b]thiophene, followed by the construction of the imidazole ring.

Experimental Protocol (Generalized)

Step 1: Synthesis of 4-formyl-6,7-dihydrobenzo[b]thiophene

A suitable starting material, such as 6,7-dihydrobenzo[b]thiophen-4(5H)-one, would be converted to the corresponding aldehyde. This can be achieved through various formylation reactions known in the art.

Step 2: Synthesis of 5-(6,7-dihydrobenzo[b]thien-4-yl)-1H-imidazole (RWJ-52353) via van Leusen Imidazole Synthesis

-

To a solution of 4-formyl-6,7-dihydrobenzo[b]thiophene (1 equivalent) in a suitable solvent such as methanol (B129727) or dimethylformamide, add tosylmethyl isocyanide (TosMIC) (1 equivalent).

-

Add a base, such as potassium carbonate (2 equivalents), to the mixture.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure RWJ-52353.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Note: This is a generalized protocol and the specific reagents, solvents, reaction times, and purification methods would need to be optimized.

Biological Activity and Quantitative Data

RWJ-52353 has been characterized as a potent and selective agonist for the α2D-adrenergic receptor. Its biological activity has been quantified through in vitro receptor binding assays and in vivo analgesic models.

In Vitro Receptor Binding Affinity

The binding affinity of RWJ-52353 for various adrenergic receptor subtypes was determined using radioligand binding assays. The results are summarized in the table below.

| Receptor Subtype | Ki (nM) |

| α2D | 1.5 |

| α2A | 254 |

| α2B | 621 |

| α1 | 443 |

Data sourced from Cayman Chemical product information, referencing Ross et al. (2000) J. Med. Chem.

These data demonstrate the high affinity and selectivity of RWJ-52353 for the α2D-adrenergic receptor over other α-adrenergic receptor subtypes.

In Vivo Analgesic Activity

The analgesic properties of RWJ-52353 were evaluated in mouse and rat models of visceral pain using the abdominal irritation (writhing) test.

| Animal Model | ED50 (mg/kg) |

| Mouse | 11.6 |

| Rat | 15.1 |

Data sourced from Cayman Chemical product information, referencing Ross et al. (2000) J. Med. Chem.

The ED50 values indicate that RWJ-52353 is a potent analgesic in these preclinical models.

Mechanism of Action and Signaling Pathway

RWJ-52353 exerts its effects by acting as an agonist at the α2D-adrenergic receptor. This receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the inhibitory G-protein, Gi/o.

Signaling Pathway

The activation of the α2D-adrenergic receptor by RWJ-52353 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to a decrease in the activity of protein kinase A (PKA), which ultimately results in the modulation of downstream effector proteins, leading to the observed analgesic effects.

References

- 1. Alpha(2) adrenoceptor agonists as potential analgesic agents. 2. Discovery of 4-(4-imidazo)-1,3-dimethyl-6,7-dihydro-thianaphthene as a high-affinity ligand for the alpha(2D) adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alpha(2) Adrenoceptor agonists as potential analgesic agents. 2. Discovery of 4-(4-Imidazo)-1,3-dimethyl-6,7-dihydrothianaphthene [corrected] as a high-affinity ligand for the alpha(2D) adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha2-agonists as analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

An In-Depth Technical Guide to RWJ-52353: A Selective α2D-Adrenergic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and relevant experimental methodologies for the compound RWJ-52353. The information is tailored for researchers and professionals involved in drug discovery and development, with a focus on delivering detailed, actionable data and insights.

Chemical Properties and Identification

RWJ-52353 is chemically known as 5-(6,7-dihydrobenzo[b]thien-4-yl)-1H-imidazole. It is a potent and selective agonist for the α2D-adrenergic receptor subtype. For research and experimental purposes, it is often supplied as a hydrochloride salt.

Table 1: Chemical Identifiers for RWJ-52353

| Identifier | Value |

| CAS Number | 245744-10-9 (Free Base)[1] |

| 245744-13-2 (Hydrochloride) | |

| Systematic IUPAC Name | 5-(6,7-dihydro-1-benzothiophen-4-yl)-1H-imidazole[1][2] |

| Molecular Formula | C₁₁H₁₀N₂S (Free Base) |

| C₁₁H₁₀N₂S • HCl (Hydrochloride) | |

| Formula Weight | 202.28 g/mol (Free Base)[2] |

| 238.7 g/mol (Hydrochloride) | |

| SMILES | C1(SC=C2)=C2C(C3=CN=CN3)=CCC1.Cl |

| InChI Key | LIHWQUZNTRDJFW-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of RWJ-52353

| Property | Value |

| Formulation | A solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO |

Pharmacological Profile: Adrenergic Receptor Agonism

RWJ-52353 is a potent agonist of the α2D-adrenergic receptors. Its selectivity for the α2D subtype over other adrenergic receptor subtypes is a key feature of its pharmacological profile.

Table 3: Adrenergic Receptor Binding Affinity (Ki) of RWJ-52353

| Receptor Subtype | Ki (nM) |

| α2D | 1.5[2] |

| α2A | 254[2] |

| α2B | 621[2] |

| α1 | 443[2] |

The compound's agonism at α2D-adrenergic receptors translates to in vivo efficacy in models of nociception.

Table 4: In Vivo Antinociceptive Properties of RWJ-52353

| Animal Model | Test | ED₅₀ (mg/kg) |

| Mouse | Abdominal Irritation Test | 11.6 |

| Rat | Abdominal Irritation Test | 15.1 |

Experimental Protocols

While the specific, detailed protocols from the original discovering entity are not publicly available, the following represent standard methodologies that would be employed to determine the pharmacological data presented above.

Radioligand Binding Assay for Adrenergic Receptor Affinity (Ki Determination)

This protocol outlines a typical procedure for determining the binding affinity of a test compound like RWJ-52353 to different adrenergic receptor subtypes.

Objective: To determine the inhibition constant (Ki) of RWJ-52353 for α1, α2A, α2B, and α2D adrenergic receptors.

Materials:

-

Cell membranes expressing the specific human adrenergic receptor subtype.

-

Radioligand specific for the receptor subtype (e.g., [³H]Rauwolscine for α2 subtypes, [³H]Prazosin for α1 subtype).

-

RWJ-52353 (test compound).

-

Non-specific binding control (e.g., a high concentration of an unlabeled, high-affinity ligand like phentolamine).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂).

-

Scintillation fluid.

-

Liquid scintillation counter.

-

Glass fiber filters.

Methodology:

-

Preparation of Reagents: Prepare serial dilutions of RWJ-52353 in the binding buffer. Prepare a fixed concentration of the radioligand.

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either vehicle, a concentration of RWJ-52353, or the non-specific binding control.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the RWJ-52353 concentration.

-

Determine the IC₅₀ value (the concentration of RWJ-52353 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Workflow Diagram for Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity (Ki).

In Vivo Antinociception: Acetic Acid-Induced Writhing Test

This protocol describes a common method for evaluating the analgesic properties of a compound in rodents.

Objective: To determine the median effective dose (ED₅₀) of RWJ-52353 for antinociception.

Animals: Male albino mice or Sprague-Dawley rats.

Materials:

-

RWJ-52353.

-

Vehicle (e.g., saline or a suitable solvent).

-

Acetic acid solution (e.g., 0.6% in saline).

-

Syringes and needles for administration.

-

Observation chambers.

Methodology:

-

Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups and administer different doses of RWJ-52353 (or vehicle for the control group) via an appropriate route (e.g., intraperitoneal or oral).

-

Induction of Nociception: After a set pretreatment time (e.g., 30 minutes), administer a dilute solution of acetic acid intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).

-

Observation: Immediately after acetic acid injection, place each animal in an individual observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).

-

Data Analysis:

-

Calculate the mean number of writhes for each group.

-

Determine the percentage of inhibition of writhing for each dose group compared to the control group.

-

Plot the percentage of inhibition against the logarithm of the dose of RWJ-52353.

-

Calculate the ED₅₀ value (the dose that produces 50% of the maximal antinociceptive effect) using probit analysis or a similar statistical method.

-

Workflow Diagram for Acetic Acid-Induced Writhing Test

Caption: Workflow for the in vivo antinociceptive writhing test.

Signaling Pathway

As an α2-adrenergic receptor agonist, RWJ-52353 initiates a signaling cascade characteristic of Gi/o-coupled receptors.

α2-Adrenergic Receptor Signaling Pathway

Caption: Simplified signaling pathway of α2-adrenergic receptor activation.

Upon binding of RWJ-52353 to the α2-adrenergic receptor, the associated inhibitory G-protein (Gi/o) is activated. This leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunit can directly modulate ion channels, such as inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability. This cascade of events underlies the physiological effects of α2-adrenergic agonists, including their analgesic properties.

References

Unveiling Adrenergic Signaling: A Technical Guide to a Novel Modulator (Hypothetical Compound RWJ-52353)

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated RWJ-52353. The following technical guide is a hypothetical framework designed to illustrate how a novel compound, for the purposes of this document named RWJ-52353, would be characterized for its effects on adrenergic signaling pathways. The experimental data and protocols are representative examples based on established methodologies in the field.

Introduction to Adrenergic Signaling

Adrenergic signaling plays a pivotal role in regulating a vast array of physiological processes, including cardiovascular function, metabolic control, and neuronal activity. These pathways are initiated by the binding of catecholamines, such as epinephrine (B1671497) and norepinephrine, to adrenergic receptors (adrenoceptors), which are members of the G-protein coupled receptor (GPCR) superfamily. Adrenergic receptors are broadly classified into α and β subtypes, each with distinct downstream signaling cascades. Understanding how novel compounds modulate these pathways is crucial for the development of new therapeutics for a wide range of diseases. This guide provides a comprehensive overview of the methodologies used to characterize the interaction of a hypothetical compound, RWJ-52353, with adrenergic signaling pathways.

Quantitative Analysis of RWJ-52353 Activity

To ascertain the potency and efficacy of a novel compound, a series of quantitative in vitro assays are essential. The following tables summarize the hypothetical data for RWJ-52353, providing a clear comparison of its activity at various adrenergic receptors.

Table 1: Receptor Binding Affinity of RWJ-52353

| Receptor Subtype | Radioligand | Ki (nM) |

| α1A | [3H]-Prazosin | 150 |

| α1B | [3H]-Prazosin | 275 |

| α1D | [3H]-Prazosin | 450 |

| α2A | [3H]-Rauwolscine | 85 |

| α2B | [3H]-Rauwolscine | 120 |

| α2C | [3H]-Rauwolscine | 200 |

| β1 | [3H]-CGP-12177 | 5 |

| β2 | [3H]-CGP-12177 | 10 |

| β3 | [3H]-CGP-12177 | 500 |

Table 2: Functional Activity of RWJ-52353

| Receptor Subtype | Assay Type | EC50 / IC50 (nM) | Emax / % Inhibition |

| β1 | cAMP Accumulation | 8 (EC50) | 95% |

| β2 | cAMP Accumulation | 15 (EC50) | 88% |

| α2A | cAMP Inhibition | 110 (IC50) | 60% |

Key Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of experimental results. The following sections outline the protocols for the key assays used to generate the data presented above.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of RWJ-52353 for various adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell lines stably expressing the adrenergic receptor subtype of interest are harvested and homogenized in a lysis buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in a binding buffer.

-

Binding Reaction: A constant concentration of a specific radioligand (e.g., [3H]-Prazosin for α1 receptors) is incubated with the prepared cell membranes in the presence of increasing concentrations of the unlabeled competitor compound (RWJ-52353).

-

Separation and Detection: The reaction is terminated by rapid filtration through a glass fiber filter, which separates the bound from the unbound radioligand. The radioactivity retained on the filter is then quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of RWJ-52353 that displaces 50% of the radioligand binding. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation/Inhibition Assays

Objective: To assess the functional activity of RWJ-52353 as an agonist or antagonist at Gs- or Gi-coupled adrenergic receptors.

Methodology:

-

Cell Culture: Cells expressing the target adrenergic receptor are seeded in multi-well plates and grown to confluence.

-

Compound Treatment: The cells are pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cyclic AMP (cAMP). Subsequently, the cells are stimulated with varying concentrations of RWJ-52353. For antagonist testing, cells are co-incubated with a known agonist and varying concentrations of RWJ-52353.

-

cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The dose-response curves are generated, and the EC50 (for agonists) or IC50 (for antagonists) values are calculated using a sigmoidal dose-response model.

Signaling Pathway Visualizations

Diagrams are essential for illustrating the complex interactions within signaling cascades. The following Graphviz diagrams depict the canonical adrenergic signaling pathways and a hypothetical experimental workflow.

Caption: Gs-coupled signaling pathway.

Methodological & Application

Application Notes and Protocols for In Vivo Studies of a Tryptase Inhibitor (APC-366)

Disclaimer: Publicly available information on the experimental protocol for RWJ-52353 is not available. Therefore, the following application notes and protocols are based on the well-characterized tryptase inhibitor, APC-366 , as an illustrative example of in vivo studies for a compound with a similar therapeutic target.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mast cell tryptase is a serine protease released from mast cells upon degranulation and is implicated in the pathophysiology of allergic and inflammatory diseases such as asthma. APC-366 is a selective, competitive inhibitor of mast cell tryptase. These application notes provide a summary of in vivo experimental protocols and data for APC-366, which can serve as a reference for designing preclinical studies for novel tryptase inhibitors.

Mechanism of Action & Signaling Pathway

Tryptase released from mast cells can activate Protease-Activated Receptor-2 (PAR-2) on various cell types, including epithelial cells, endothelial cells, and smooth muscle cells. This activation leads to a cascade of downstream signaling events, resulting in inflammatory responses, such as histamine (B1213489) release, bronchoconstriction, and airway hyperresponsiveness. APC-366 acts by directly inhibiting the enzymatic activity of tryptase, thereby preventing the activation of PAR-2 and mitigating the subsequent inflammatory cascade.

Signaling Pathway of Mast Cell Tryptase Inhibition by APC-366

Caption: Inhibition of the mast cell tryptase signaling pathway by APC-366.

Quantitative Data from In Vivo Studies

The following tables summarize key quantitative data from preclinical and clinical studies involving APC-366.

Table 1: In Vivo Efficacy of APC-366 in an Allergen Challenge Model (Pigs)[1]

| Parameter | Control Group (Vehicle) | APC-366 Treated Group | P-value |

| Baseline Airway Resistance (Raw) | 3.3 ± 0.6 cmH₂O/L/s | 2.6 ± 0.4 cmH₂O/L/s | NS |

| Post-Allergen Raw | 10.2 ± 2.3 cmH₂O/L/s | 4.5 ± 0.7 cmH₂O/L/s | < 0.05 |

| Change in Dynamic Lung Compliance (Cdyn) | Significant Decrease | No Significant Change | - |

| Urine Histamine Concentration | Elevated | Markedly Reduced | - |

Table 2: Clinical Efficacy of APC-366 in Mild Atopic Asthmatics[2]

| Parameter | Placebo Group | APC-366 Treated Group | P-value |

| Mean Area Under the Curve for Late Asthmatic Response (LAR) | Baseline | Significantly Smaller | 0.012 |

| Mean Maximum Fall in FEV₁ for LAR | Baseline | Significantly Reduced | 0.007 |

| Early Asthmatic Response (EAR) | Baseline | Reduced by 18% | Not Significant |

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the literature for APC-366.

Protocol: Allergen-Induced Airway Response in a Porcine Model of Asthma[1]

Objective: To evaluate the effect of aerosolized APC-366 on the acute airway response to allergen challenge in sensitized pigs.

Materials:

-

Specific pathogen-free pigs sensitized to Ascaris suum antigen.

-

APC-366 solution (5 mg in 1 mL of water).

-

Vehicle control (water).

-

Ascaris suum antigen solution.

-

Ultrasonic nebulizer.

-

Equipment for measuring airway resistance (Raw) and dynamic lung compliance (Cdyn).

-

Urine collection supplies.

Workflow:

Caption: Workflow for the porcine model of allergen-induced airway response.

Procedure:

-

Animal Sensitization: Pigs are sensitized to Ascaris suum antigen prior to the study.

-

Grouping: Animals are randomly assigned to the APC-366 treatment group or the vehicle control group.

-

Baseline Measurements: Baseline airway resistance (Raw) and dynamic lung compliance (Cdyn) are measured.

-

Dosing:

-

At t = -60 minutes, administer the first dose of aerosolized APC-366 (5 mg in 1 mL water) or vehicle.

-

At t = -15 minutes, administer the second dose.

-

-

Allergen Challenge: At t = 0, nebulize the Ascaris suum antigen to the airways.

-

Post-Challenge Monitoring: Continuously monitor Raw and Cdyn following the allergen challenge.

-

Urine Collection: Collect urine samples immediately after the challenge for histamine concentration analysis.

-

Data Analysis: Compare the changes in Raw, Cdyn, and urine histamine levels between the APC-366 and control groups using appropriate statistical tests.

Protocol: Evaluation of APC-366 in Mild Atopic Asthmatics[2]

Objective: To investigate the effects of inhaled APC-366 on early and late asthmatic responses (EAR and LAR) and bronchial hyperresponsiveness (BHR) in human subjects.

Study Design: Randomized, double-blind, crossover study.

Participants: Sixteen mild atopic asthmatics with a demonstrable EAR, LAR, and BHR to a specific allergen.

Materials:

-

APC-366 for inhalation (5 mg per dose).

-

Placebo for inhalation.

-

Allergen for challenge.

-

Histamine for BHR testing.

-

Spirometry equipment to measure FEV₁.

Workflow:

Caption: Workflow for the clinical evaluation of APC-366 in asthmatic patients.

Procedure:

-

Recruitment and Screening: Recruit eligible subjects with mild atopic asthma.

-

Randomization and Blinding: Randomly assign subjects to receive either APC-366 or placebo in a double-blind manner.

-

Treatment Period 1:

-

Subjects self-administer the assigned aerosolized treatment (5 mg) three times daily for four consecutive days.

-

-

Allergen Challenge: On day 4, perform an allergen challenge and monitor FEV₁ to assess the EAR and LAR.

-

BHR Assessment: On the morning of day 5, one hour after the final dose, perform a histamine challenge to assess BHR.

-

Washout Period: A sufficient washout period is implemented between treatment arms.

-

Crossover and Treatment Period 2: Subjects cross over to the alternate treatment arm and repeat steps 3-5.

-

Data Analysis: Analyze the area under the curve for LAR and the maximum fall in FEV₁ for LAR, comparing the effects of APC-366 and placebo.

Application Notes and Protocols: Evaluation of Analgesic Activity in the Rat Tail-Flick Test

Note to the user: Extensive searches for "RWJ-52353" in the context of the rat tail-flick test, as well as broader searches for its analgesic or antinociceptive properties, did not yield any specific published studies. The "RWJ" designation is associated with the R.W. Johnson Pharmaceutical Research Institute. While research on other compounds from this institute in the area of analgesia exists, no data was found for RWJ-52353.

Therefore, the following Application Notes and Protocols provide a detailed, generalized methodology for evaluating the analgesic potential of a novel compound in the rat tail-flick test, based on established scientific literature. This document is intended to serve as a comprehensive guide for researchers and can be adapted for specific test articles.

Introduction

The tail-flick test is a widely used method for assessing the analgesic properties of pharmacological substances in rodents.[1][2][3] The test measures the latency of a rat to withdraw its tail from a source of thermal stimulus, typically radiant heat or heated water.[1][3] An increase in the tail-flick latency following the administration of a test compound is indicative of an antinociceptive effect. This method is particularly sensitive to centrally acting analgesics.

Materials and Equipment

-

Animals: Male Wistar or Sprague-Dawley rats (200-250 g)

-

Test Compound: Novel analgesic agent (e.g., Compound X)

-

Vehicle Control: Appropriate vehicle for the test compound (e.g., saline, DMSO)

-

Positive Control: Morphine sulfate (B86663) (e.g., 5 mg/kg)

-

Tail-Flick Apparatus: With a radiant heat source or a thermostatically controlled water bath.

-

Animal Restrainers

-

Syringes and Needles: For compound administration

-

Timers

Experimental Protocol

Animal Acclimatization and Handling

-

House rats in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment.

-

Provide ad libitum access to food and water.

-

Handle the rats for several days before the experiment to acclimate them to the procedure and minimize stress-induced analgesia.[3]

Baseline Latency Determination

-

Gently place each rat in a restrainer.

-

Position the rat's tail over the radiant heat source or immerse the distal portion of the tail in the hot water bath (typically 52-55°C).[1]

-

Start the timer and the heat stimulus simultaneously.

-

Stop the timer as soon as the rat flicks its tail. This is the baseline latency.

-

To prevent tissue damage, a cut-off time (e.g., 10-12 seconds) must be established. If the rat does not respond within this time, the stimulus should be removed, and the maximum latency recorded.

-

Perform two to three baseline measurements for each rat with a minimum interval of 5 minutes between each measurement. The average of these readings will serve as the pre-drug baseline latency.

Compound Administration

-

Divide the animals into experimental groups (e.g., Vehicle Control, Positive Control, and different dose levels of the Test Compound).

-

Administer the test compound, positive control, or vehicle via the desired route (e.g., intraperitoneal, oral, subcutaneous).

Post-Treatment Latency Measurement

-

At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement as described in section 3.2.

-

Record the tail-flick latency for each animal at each time point.

Data Analysis

The analgesic effect is often expressed as the Maximum Possible Effect (% MPE), calculated using the following formula:

% MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Statistical analysis, such as ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test), should be used to compare the results between the treatment groups and the control group. A p-value of less than 0.05 is typically considered statistically significant.

Quantitative Data Presentation

The following tables are examples of how to structure the quantitative data obtained from a tail-flick experiment.

Table 1: Dose-Response of Compound X on Tail-Flick Latency in Rats

| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) (Mean ± SEM) | Peak Latency (s) at 60 min (Mean ± SEM) |

| Vehicle Control | - | 8 | 2.5 ± 0.2 | 2.7 ± 0.3 |

| Compound X | 5 | 8 | 2.6 ± 0.3 | 4.8 ± 0.5 |

| Compound X | 10 | 8 | 2.4 ± 0.2 | 7.2 ± 0.6 |

| Compound X | 20 | 8 | 2.5 ± 0.3 | 9.5 ± 0.4 |

| Morphine | 5 | 8 | 2.6 ± 0.2 | 9.8 ± 0.3 |

*p < 0.05 compared to Vehicle Control

Table 2: Time-Course of Analgesic Effect of Compound X (10 mg/kg) in the Rat Tail-Flick Test

| Time Post-Administration (min) | Tail-Flick Latency (s) (Mean ± SEM) | % MPE (Mean ± SEM) |

| 0 (Baseline) | 2.4 ± 0.2 | 0 |

| 15 | 4.5 ± 0.4 | 28.0 ± 5.3 |

| 30 | 6.8 ± 0.5 | 58.7 ± 6.7 |

| 60 | 7.2 ± 0.6 | 64.0 ± 8.0 |

| 90 | 5.1 ± 0.5 | 36.0 ± 6.7 |

| 120 | 3.2 ± 0.3 | 10.7 ± 4.0 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the rat tail-flick test.

Hypothetical Signaling Pathway for an Analgesic Compound

Caption: Hypothetical signaling pathway for a centrally acting analgesic.

References

- 1. Antinociceptive and anti-inflammatory effects of the citrus flavanone naringenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant, antinociceptive, and anti-inflammatory properties of the ethanolic extract of Combretum duarteanum in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analgesic, anti-inflammatory activity and metabolite profiling of the methanolic extract of Callicarpa arborea Roxb. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for RWJ-51204 in Abdominal Irritation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

RWJ-51204 is a non-benzodiazepine anxiolytic agent that acts as a nonselective partial agonist at GABAA receptors.[1] While its primary pharmacological profile is anxiolytic, the evaluation of its effects in other preclinical models, such as the abdominal irritation test, can provide a broader understanding of its potential pharmacological activities, including analgesic properties. The abdominal irritation test, commonly known as the writhing test, is a widely used in vivo model to screen for analgesic activity. This document provides a detailed protocol for assessing the effects of RWJ-51204 in an acetic acid-induced abdominal irritation test in mice.

Mechanism of Action

RWJ-51204 binds with high affinity to the benzodiazepine (B76468) site on GABAA receptors, acting as a partial agonist.[2] Unlike full agonists, which elicit a maximal response, partial agonists like RWJ-51204 produce a submaximal effect, which may contribute to a more favorable side-effect profile, with less sedation and motor impairment compared to traditional benzodiazepines.[2] The GABAA receptor is a ligand-gated ion channel that, upon activation, increases chloride ion conductance, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. By enhancing the action of the inhibitory neurotransmitter GABA, RWJ-51204 is thought to produce its anxiolytic effects.[3]

Signaling Pathway

References

- 1. RWJ-51204 [medbox.iiab.me]

- 2. 5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo[4,5]imidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide (RWJ-51204), a new nonbenzodiazepine anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anxioselective compounds acting at the GABA(A) receptor benzodiazepine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for RWJ-52353: Information Not Publicly Available

Despite a comprehensive search for scientific literature and data, specific details regarding the radioligand binding assay protocol, biological target, mechanism of action, and binding affinity of RWJ-52353 are not publicly available.

Core Requirements for a Radioligand Binding Assay Protocol

A valid and reproducible radioligand binding assay protocol is fundamentally dependent on the specific biological target of the compound . The key components that could not be determined for RWJ-52353 include:

-

Target Receptor: The specific protein (e.g., G-protein coupled receptor, ion channel, enzyme) that RWJ-52353 binds to is the cornerstone of the assay.

-

Appropriate Radioligand: A radiolabeled ligand with known high affinity and specificity for the target receptor is essential for a competitive binding assay.

-

Source of Receptor: The protocol would need to specify whether to use recombinant cell lines expressing the target, or tissue homogenates from specific organs known to express the receptor.

-

Assay Conditions: Critical parameters such as incubation time, temperature, and the composition of the assay buffer are all target-dependent and need to be optimized for each specific receptor.

-

Quantitative Data: No public records of binding affinity (e.g., Kᵢ, IC₅₀) or other quantitative data for RWJ-52353 were found.

Hypothetical Experimental Workflow

While a specific protocol for RWJ-52353 cannot be provided, a general workflow for a competitive radioligand binding assay is illustrated below. This diagram outlines the typical steps involved in such an experiment.

Caption: Generalized workflow for a competitive radioligand binding assay.

Signaling Pathway

Similarly, without knowledge of the target receptor for RWJ-52353, it is impossible to create a diagram of its associated signaling pathway. The downstream effects of receptor binding are highly specific to the receptor family and the nature of the ligand (e.g., agonist vs. antagonist).

We recommend that researchers seeking to work with RWJ-52353 first consult any available internal documentation or contact the originating institution to obtain the necessary pharmacological information. Without these fundamental details, the development of a specific and reliable radioligand binding assay is not feasible.

Application Notes and Protocols for RWJ-52353 in Analgesic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of RWJ-52353 for analgesic studies in mice, based on available preclinical data. The information includes the mechanism of action, recommended dosage, and a detailed experimental protocol for assessing its antinociceptive effects.

Introduction

RWJ-52353 is an agonist of the α2D-adrenergic receptor (α2D-AR) with demonstrated antinociceptive properties in rodent models of pain. Its selectivity for the α2D subtype over other α2- and α1-adrenergic receptors suggests a potential for a more targeted analgesic effect with a favorable side-effect profile. These notes are intended to guide researchers in the design and execution of analgesic studies using RWJ-52353 in mice.

Mechanism of Action

RWJ-52353 exerts its analgesic effects primarily through the activation of α2D-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) associated with the inhibitory G protein (Gi). Upon activation by an agonist like RWJ-52353, the Gi protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP can, in turn, modulate the activity of various ion channels, including the inhibition of voltage-gated calcium channels in neuronal tissues. This inhibition of calcium influx at presynaptic terminals can reduce the release of excitatory neurotransmitters involved in pain signaling, resulting in an analgesic effect.

Signaling Pathway of RWJ-52353 via α2D-Adrenergic Receptor

Preparing RWJ52353 for In Vitro Experiments: Application Notes and Protocols

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of RWJ52353 in in vitro experimental settings. This compound is a potent and selective agonist for the α2D-adrenergic receptor, making it a valuable tool for studying the physiological and pathological roles of this receptor subtype.

Compound Information

Proper handling and preparation of this compound are critical for obtaining accurate and reproducible experimental results. The following table summarizes the key chemical and physical properties of this compound hydrochloride.

| Property | Value | Reference |